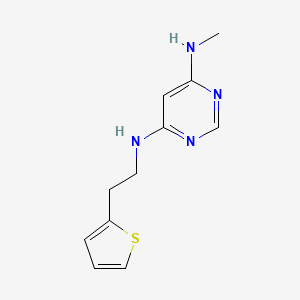

N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine

Overview

Description

N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C11H14N4S and its molecular weight is 234.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine is a synthetic organic compound notable for its unique pyrimidine structure that incorporates a methyl group at the N4 position and a thiophen-2-yl ethyl substituent at the N6 position. This structural arrangement suggests potential for diverse biological activities, particularly in medicinal chemistry and drug development.

- Molecular Formula : C11H14N4S

- Molecular Weight : Approximately 248.35 g/mol

- CAS Number : 1514096-23-1

The compound's structure indicates potential interactions with various biological targets, making it an interesting candidate for further investigation.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit significant biological activity. Compounds with similar pyrimidine frameworks have been explored for their potential as:

- Antitumor Agents : Research indicates that pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

- Antimicrobial Agents : Pyrimidines have shown efficacy against various bacterial and fungal strains.

- Antiviral Properties : Some studies suggest that pyrimidine compounds can inhibit viral replication.

Mechanistic Studies

Mechanistic studies are essential to understand how this compound interacts with biological systems. Techniques such as molecular docking, enzyme activity assays, and cell line studies are typically employed to elucidate these mechanisms.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 20a | Pyrimidine derivative | CDK2/9 inhibitor | 0.004 (CDK2), 0.009 (CDK9) |

| Similar Pyrimidines | Varies | Antimicrobial | Varies |

Antimicrobial Activity

Research has highlighted the antimicrobial potential of pyrimidine derivatives against various pathogens. For example, compounds with similar structures have shown significant activity against E. coli , S. aureus , and fungi such as A. flavus and A. niger . The presence of specific substituents on the pyrimidine ring can enhance this activity.

Future Directions

Further research is needed to fully characterize the biological activity of this compound. Key areas for future investigation include:

- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Insights : Detailed studies on how this compound interacts with specific cellular targets.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced toxicity.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine may exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancers. Studies suggest that modifications in the pyrimidine structure can enhance their efficacy against specific cancer types by targeting key enzymes involved in cancer progression .

Modulation of Immune Response

The compound has been explored for its ability to modulate immune responses, particularly through interactions with prostaglandin E2 receptors (EP2 and EP4). By acting as antagonists to these receptors, it may help in reactivating the immune system within tumor environments, which is crucial for effective cancer therapy. This mechanism is particularly relevant in the treatment of melanoma and other solid tumors .

Inflammatory Disorders

Due to its structural similarities with known anti-inflammatory agents, this compound may also have applications in treating inflammatory diseases. Its ability to inhibit specific pathways involved in inflammation could lead to its use as a therapeutic agent for conditions such as arthritis or inflammatory bowel disease .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine, and how is its purity validated?

The compound is typically synthesized via nucleophilic substitution reactions. For example, a chlorinated pyrimidine intermediate (e.g., 4-chloro-6-((thiophen-2-yl)ethylamino)pyrimidine) reacts with methylamine under reflux in a polar aprotic solvent like DMF or THF. Purification often employs flash column chromatography (FCC) with gradients of ethyl acetate/hexane . Purity is confirmed using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR), focusing on characteristic peaks (e.g., thiophene protons at δ 6.8–7.4 ppm and pyrimidine NH/CH3 signals) .

Q. How can researchers confirm the regioselectivity of substitutions in pyrimidine-4,6-diamine derivatives?

Regioselectivity is determined using 2D NMR techniques (e.g., HSQC, HMBC) to map connectivity between substituents and the pyrimidine core. For example, HMBC correlations between the methyl group (N4-CH3) and pyrimidine C4, or the thiophen-ethyl chain (N6) and C6, confirm substitution positions . X-ray crystallography (using SHELX software ) provides definitive structural validation by resolving bond angles and distances.

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Kinase inhibition assays (e.g., FGFR or EGFR) are common due to structural similarities to known pyrimidine-based inhibitors . Use fluorescence-based ADP-Glo™ assays to measure IC50 values. Cell viability assays (e.g., MTT or CellTiter-Glo) in cancer cell lines (e.g., non-small cell lung cancer) can assess antiproliferative effects, with dose-response curves analyzed using GraphPad Prism .

Advanced Research Questions

Q. How can computational methods optimize the design of pyrimidine-4,6-diamine derivatives for target selectivity?

Density functional theory (DFT) calculations (B3LYP functional ) predict electronic properties (e.g., HOMO/LUMO energies) to guide substituent modifications. Molecular docking (AutoDock Vina) into kinase active sites (e.g., FGFR1 PDB:3RHX) identifies key interactions (e.g., hydrogen bonds with gatekeeper residues). Pair with molecular dynamics simulations (AMBER) to assess binding stability .

Q. What strategies resolve contradictory bioactivity data between similar pyrimidine derivatives?

Contradictions may arise from off-target effects or assay conditions. Perform kinome-wide profiling (Eurofins KinaseProfiler) to evaluate selectivity. Re-evaluate experimental variables (e.g., ATP concentrations in kinase assays) and validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) . Structural analogs (e.g., ’s 5-isopropyl-N6-methyl derivative) can highlight substituent roles in potency .

Q. How can researchers address challenges in crystallizing pyrimidine-4,6-diamine derivatives for structural studies?

Hydrogen-bonding patterns (graph set analysis ) influence crystallization. Use Etter’s rules to design co-crystals with carboxylic acids (e.g., succinic acid) that form R₂²(8) motifs. Optimize solvent systems (e.g., DMSO/water) via vapor diffusion. If twinning occurs, employ SHELXL’s TWIN/BASF commands for refinement .

Q. What advanced spectroscopic techniques resolve ambiguities in NMR assignments for closely related substituents?

For overlapping NH or CH3 signals, use ¹⁵N-¹H HMBC to distinguish N4 vs. N6 substituents. Dynamic NMR (variable-temperature studies) can resolve rotameric equilibria in thiophen-ethyl chains. High-frequency ¹H-¹H COSY and TOCSY clarify coupling in crowded aromatic regions .

Q. Methodological Notes

- Synthesis Optimization : Replace traditional FCC with preparative HPLC (C18 column, 0.1% TFA/ACN) for higher purity (>99%) of hygroscopic intermediates .

- Safety : Handle thiophene-containing intermediates under inert atmosphere (N2/Ar) to prevent oxidation. Use PPE and fume hoods for methylamine reactions .

- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in Zenodo and spectral data in PubChem .

Properties

IUPAC Name |

6-N-methyl-4-N-(2-thiophen-2-ylethyl)pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-12-10-7-11(15-8-14-10)13-5-4-9-3-2-6-16-9/h2-3,6-8H,4-5H2,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATKIPDPGRJVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=N1)NCCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.